molecular formula C9H7ClN2O2S B3319972 Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1192540-11-6

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B3319972
CAS No.: 1192540-11-6
M. Wt: 242.68 g/mol
InChI Key: ODRHDISYYJZDNI-UHFFFAOYSA-N
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Description

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate (CAS 1192540-11-6) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research . This compound features a fused thieno[2,3-d]pyrimidine core substituted with a reactive chlorine atom at position 4 and an ethyl carboxylate group at position 2 . Its primary research application is as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the construction of kinase inhibitors and anticancer compounds . The reactive 4-chloro position serves as a key site for nucleophilic substitution, allowing researchers to introduce a wide variety of amine-containing functionalities to create diverse chemical libraries for biological screening . As a bioisostere of quinazoline, the thienopyrimidine scaffold is of significant pharmacological interest, and derivatives are extensively studied for their anti-proliferative properties against cancer cell lines such as MCF-7 and MDA-MB-231 . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. For optimal stability, it should be stored sealed in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)7-11-6(10)5-3-4-15-8(5)12-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHDISYYJZDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CS2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856520
Record name Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192540-11-6
Record name Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Biological Activities

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate and its derivatives have been extensively studied for their biological activities , including:

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making them potential candidates for new antibiotics .
  • Anticancer Activity: Several studies have demonstrated that derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from ethyl 4-chlorothieno[2,3-d]pyrimidine have shown cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving enzyme inhibition such as thymidylate synthase (TS) .
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing novel therapeutic agents. Its derivatives are being investigated for:

  • Targeted Cancer Therapies: The structural modifications of this compound allow for the development of targeted therapies against specific cancer types. For instance, compounds with alkynyl substitutions have been synthesized and tested for their activity against chronic myelogenous leukemia (CML) cell lines .
  • Drug Discovery: The compound is part of ongoing drug discovery efforts aimed at developing new treatments for infectious diseases and cancers. Studies have focused on creating a library of thienopyrimidine derivatives for pharmacological evaluation .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

  • Synthesis of Agrochemicals: The compound serves as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides .
  • Material Science: Its unique chemical properties make it useful in the development of new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives of ethyl 4-chlorothieno[2,3-d]pyrimidine against MCF-7 and MDA-MB-231 cell lines. The results indicated that certain structural modifications significantly improved the anticancer potency compared to the parent compound. Notably, compounds with alkynyl groups exhibited enhanced activity due to their ability to inhibit key enzymes involved in cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing new derivatives based on ethyl 4-chlorothieno[2,3-d]pyrimidine and evaluating their antimicrobial properties against a panel of bacterial strains. The findings revealed that some derivatives demonstrated potent antimicrobial activity comparable to established antibiotics, highlighting their potential use in treating bacterial infections .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in the Thieno-Pyrimidine Series

4-Chlorothieno[2,3-d]pyrimidine vs. 4-Chlorothieno[3,2-d]pyrimidine
  • Molecular Formula : Both share C₆H₃ClN₂S but differ in ring fusion positions.
  • Physical Properties: 4-Chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2): Melting point = 105°C . 4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2): Melting point = 125–126°C .
  • Reactivity : The [2,3-d] isomer is more reactive in nucleophilic substitutions due to electron-deficient positions, while the [3,2-d] isomer exhibits steric hindrance that slows certain reactions .
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
  • Molecular Formula : C₉H₇ClN₂O₂S (same as the target compound).
  • Key Difference: The thieno-pyrimidine ring fusion at [3,2-d] instead of [2,3-d].
  • Applications : Used in antiviral research but shows lower solubility in polar solvents compared to the [2,3-d] isomer due to reduced polarity .

Derivatives with Functional Group Variations

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS 847560-46-7)
  • Molecular Formula: C₉H₈ClN₃O₂S (additional amino group at position 2).
  • Properties: The amino group enhances hydrogen-bonding capacity, improving interactions with biological targets like DNA helicases. However, it reduces thermal stability (decomposition observed above 150°C) .
Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (CAS 55149-36-5)
  • Molecular Formula : C₁₀H₉N₃O₃ .
  • Structural Difference: Replaces the thieno ring with a pyrido ring and introduces an oxo group.
  • Polarity : Higher polarity due to the oxo group, increasing aqueous solubility but reducing blood-brain barrier permeability compared to the chloro-substituted analogue .

Complex Heterocyclic Analogues

Ethyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
  • Molecular Formula : C₁₃H₁₀N₂O₃S (MW = 274.29 g/mol).
  • Key Features: Extended conjugation from the fused pyrido-thieno-pyrimidine system, leading to a redshift in UV absorption (λmax ≈ 320 nm). This property is advantageous in photodynamic therapy research .
Ethyl 2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 742119-72-8)
  • Molecular Formula : C₂₀H₂₀ClN₃O₄S₂ .
  • Applications: Designed for targeted inhibition of tyrosine kinases. The sulfanylmethyl and methylamino groups enhance selectivity but increase molecular weight, affecting pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate C₉H₇ClN₂O₂S 242.68 Cl (C4), COOEt (C2) - Kinase inhibitor intermediates
4-Chlorothieno[2,3-d]pyrimidine C₆H₃ClN₂S 170.62 Cl (C4) 105 Building block for antitumor agents
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate C₉H₇ClN₂O₂S 242.68 Cl (C4), COOEt (C2) - Antiviral research
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate C₉H₈ClN₃O₂S 257.70 NH₂ (C2), Cl (C4), COOEt (C6) - DNA helicase inhibition
Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate C₁₀H₉N₃O₃ 219.20 O (C4), COOEt (C2) - Solubility-enhanced drug candidates

Key Research Findings

  • Polarity and Bioavailability: Chloro-substituted thieno-pyrimidines (e.g., target compound) exhibit moderate lipophilicity (LogP ≈ 2.5), balancing membrane permeability and solubility. Oxo derivatives (e.g., CAS 55149-36-5) show higher solubility but require structural optimization for in vivo efficacy .
  • Synthetic Flexibility : The ethyl carboxylate group at position 2 allows facile derivatization via hydrolysis or nucleophilic substitution, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .
  • Biological Activity: Thieno[2,3-d]pyrimidine derivatives demonstrate broader kinase inhibition profiles compared to pyrazolo[3,4-d]pyrimidines, attributed to the sulfur atom’s electronic effects .

Biological Activity

Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Biological Activity

The biological activity of this compound includes:

  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains.
  • Anticancer Effects : It exhibits cytotoxicity against several cancer cell lines.
  • Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects through inhibition of specific enzymes.

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets. Notably, it has been shown to inhibit enzymes critical for cellular processes, such as kinases and proteases. For example, derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and ErbB-2, which are implicated in tumor proliferation .

Comparative Biological Activity Data

The following table summarizes the biological activities observed in various studies for this compound and its derivatives:

Activity Target/Cell Line IC50 (μM) Reference
Anticancer ActivityHT-29 (colon cancer)1.76
Anticancer ActivityMDA-MB-231 (breast cancer)0.16
Enzyme InhibitionThymidylate SynthaseNot specified
Antimicrobial ActivityVarious microbial strainsVaries

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound displayed significant inhibition of cell proliferation in HT-29 colon cancer cells with an IC50 value of 1.76 μM . Additionally, it showed promising results against MDA-MB-231 breast cancer cells with an IC50 of 0.16 μM .
  • Enzyme Inhibition : Research has highlighted the role of thienopyrimidine derivatives in inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis in rapidly dividing cells. This inhibition suggests a mechanism for the anticancer properties observed in these compounds .
  • Comparative Analysis with Derivatives : this compound has been compared with other thienopyrimidine derivatives to evaluate variations in biological activity due to structural differences. For instance, modifications in substitution patterns significantly affect the potency against specific targets .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., ester CH₃ at δ ~1.3 ppm) and carbons (e.g., carbonyl C=O at δ ~165–170 ppm) .
  • IR spectroscopy : Peaks at ~1710–1740 cm⁻¹ confirm ester and amide carbonyl groups .
  • Mass spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+1]⁺ at m/z 328.2 for related derivatives) .

How should researchers address discrepancies in spectroscopic data during characterization?

Q. Advanced

  • Cross-validation : Compare data with literature values for analogous compounds (e.g., ethyl pyrido[2,3-d]pyrimidine carboxylates) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure using SHELX programs, which provide precise bond lengths and angles .
  • Dynamic NMR : Detect tautomerism or rotational barriers in cases of unexpected splitting .

What strategies modify the core structure for biological activity studies?

Q. Advanced

  • Nucleophilic substitution : Replace the 4-chloro group with amines or thiols to generate 4-amino or 4-thioether derivatives .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH, enabling further coupling reactions .
  • Heterocycle fusion : Introduce pyrazole or indazole moieties via Pd-catalyzed cross-coupling to enhance bioactivity .

How does the electronic nature of substituents influence reactivity in functionalization?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl at position 4) activate the pyrimidine ring for nucleophilic aromatic substitution, facilitating reactions with amines or alkoxides .
  • Steric effects : Bulky substituents (e.g., cyclohexyl) at position 6 can hinder reactivity at adjacent positions, requiring harsher conditions .

What computational tools aid in synthetic route planning for novel derivatives?

Q. Advanced

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose feasible pathways using reaction databases .
  • DFT calculations : Predict regioselectivity in cyclization steps by analyzing transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.